molecular formula C2H4O3S B1255927 Sulfinoacetaldehyde CAS No. 76425-74-6

Sulfinoacetaldehyde

Cat. No.: B1255927
CAS No.: 76425-74-6
M. Wt: 108.12 g/mol
InChI Key: GPIFJZBDHMKDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfinoacetaldehyde (HSO₂-CH₂-CHO) is a sulfur-containing organic compound involved in microbial metabolic pathways. It acts as a transient intermediate in the degradation of hypotaurine (HT) by Paracoccus denitrificans PD1222. The enzyme Hpa/Tpa catalyzes the transamination of HT to sulfinoacetaldehyde, which undergoes spontaneous desulfination to yield acetaldehyde and sulfite . This intermediate is inherently unstable, distinguishing it from structurally related compounds like sulfoacetaldehyde. Its role in microbial metabolism highlights its biochemical significance, though its instability limits its isolation and direct study.

Properties

CAS No.

76425-74-6

Molecular Formula

C2H4O3S

Molecular Weight

108.12 g/mol

IUPAC Name

2-oxoethanesulfinic acid

InChI

InChI=1S/C2H4O3S/c3-1-2-6(4)5/h1H,2H2,(H,4,5)

InChI Key

GPIFJZBDHMKDSK-UHFFFAOYSA-N

SMILES

C(C=O)S(=O)O

Canonical SMILES

C(C=O)S(=O)O

Synonyms

sulfinoacetaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Sulfinoacetaldehyde vs. Sulfoacetaldehyde

Structural and Functional Differences :

  • Sulfinoacetaldehyde: Contains a sulfino group (-SO₂H) attached to acetaldehyde. It is unstable and rapidly desulfinates into acetaldehyde (C₂H₄O) and sulfite (SO₃²⁻) under physiological conditions .
  • Sulfoacetaldehyde: Features a sulfonic acid group (-SO₃H) instead.

Physicochemical Properties :

Property Sulfinoacetaldehyde Sulfoacetaldehyde
CAS Number Not available 32797-12-9
Molecular Formula Inferred: C₂H₄O₃S C₂H₄O₄S
Molecular Weight ~108 g/mol (calculated) 124.12 g/mol
Stability Unstable (spontaneous desulfination) Stable
Key Reactivity Degrades to acetaldehyde + sulfite Participates in stable enzymatic reactions

Sulfinoacetaldehyde vs. Acetaldehyde

Structural Differences :

  • Sulfinoacetaldehyde: Contains a sulfino group (-SO₂H) in addition to the aldehyde (-CHO) moiety.
  • Acetaldehyde (C₂H₄O, CAS 75-07-0): A simple aldehyde without sulfur functional groups.

Reactivity and Hazards :

  • Sulfinoacetaldehyde’s instability contrasts with acetaldehyde’s high reactivity. Acetaldehyde polymerizes violently with acids, bases, or oxidizers (e.g., nitric acid, peroxides) .
  • Acetaldehyde is a known carcinogen and irritant, whereas sulfinoacetaldehyde’s transient nature limits its direct environmental or health impact .

Sulfinoacetaldehyde vs. Acetaldehyde Sodium Sulfite

Structural Relationship :

  • Unlike sulfinoacetaldehyde, this compound lacks sulfur in an oxidized organic moiety and is used to stabilize acetaldehyde in solution .

Stability :

  • Acetaldehyde sodium sulfite is more stable than free acetaldehyde, preventing uncontrolled polymerization .

Key Research Findings

  • Enzymatic Specificity: Hpa/Tpa from Paracoccus denitrificans selectively produces sulfinoacetaldehyde from HT but generates sulfoacetaldehyde from taurine, underscoring enzyme-substrate specificity .
  • Desulfination Mechanism: The spontaneous breakdown of sulfinoacetaldehyde is non-enzymatic, driven by the inherent instability of the sulfino group, whereas sulfoacetaldehyde requires enzymatic processing for further metabolism .
  • Industrial Relevance: Sulfoacetaldehyde’s stability makes it a candidate for studying sulfur-containing intermediates, while sulfinoacetaldehyde’s transient nature limits its utility outside metabolic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfinoacetaldehyde
Reactant of Route 2
Sulfinoacetaldehyde

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